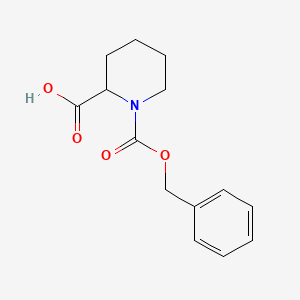![molecular formula C13H15N3O2 B2599974 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione CAS No. 338411-70-4](/img/structure/B2599974.png)
2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione is a compound that belongs to the class of spirohydantoins. This compound is characterized by a unique spirocyclic structure, which includes a triazine ring fused to a hydantoin moiety. The presence of the phenyl group adds to its chemical diversity and potential biological activity .
Mechanism of Action
Target of Action
The primary target of 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in the regulation of pain and mood .
Mode of Action
This compound: acts as a selective agonist for the DOR . It binds to the orthosteric site of the DOR, leading to a change in the receptor’s conformation . This change triggers a cascade of intracellular events, including the reduction of cyclic AMP (cAMP) production .
Biochemical Pathways
The interaction of This compound with the DOR affects several biochemical pathways. The most notable is the cAMP pathway, where the compound’s action leads to a decrease in cAMP levels . This reduction can influence various downstream effects, such as the modulation of pain perception .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of This compound The compound’s efficacy in reducing camp production suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the modulation of the DOR. By acting as a selective DOR agonist, the compound can effectively reduce cAMP production . This action can lead to changes in cellular responses, such as the modulation of pain perception .
Biochemical Analysis
Biochemical Properties
2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione plays a crucial role in biochemical reactions, particularly as a selective agonist for delta opioid receptors (DORs) . It interacts with these receptors by binding to the orthosteric site, which is the primary active site of the receptor . This interaction is facilitated by the compound’s unique chemical structure, which allows it to selectively target DORs over other G-protein coupled receptors (GPCRs) . The binding of this compound to DORs results in the activation of G-protein signaling pathways, which are involved in various physiological processes .
Cellular Effects
This compound has been shown to influence several cellular processes. In particular, it has anti-allodynic efficacy, meaning it can reduce pain sensitivity in models of inflammatory pain . This effect is mediated through its interaction with delta opioid receptors, which play a role in modulating pain perception . Additionally, the compound’s selective activation of G-protein signaling pathways can influence cell signaling, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the orthosteric site of delta opioid receptors . This binding induces a conformational change in the receptor, which activates G-protein signaling pathways . The activation of these pathways leads to various downstream effects, including changes in gene expression and enzyme activity . The compound’s selective binding to DORs over other GPCRs is attributed to its unique chemical structure, which allows for specific interactions with the receptor’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability in various experimental conditions, maintaining its efficacy in reducing pain sensitivity over extended periods . Long-term studies are necessary to fully understand its degradation and potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces pain sensitivity without significant adverse effects . At higher doses, there is a potential for toxic effects, including seizures and tachyphylaxis, which is a rapid decrease in response to the drug . These adverse effects are more prevalent in delta opioid receptor agonists that share a similar chemotype .
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with delta opioid receptors . The compound’s metabolism may involve enzymes that facilitate its binding to the receptor and subsequent activation of G-protein signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with delta opioid receptors . The compound is likely transported to areas with high receptor expression, where it can exert its effects . Additionally, binding proteins and transporters may play a role in its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with delta opioid receptors . These receptors are typically found in the cell membrane, where the compound can bind and activate G-protein signaling pathways . The compound’s activity and function may be influenced by its localization within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the triazine ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the field of analgesics and anti-inflammatory agents.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Shares a similar spirocyclic structure but lacks the phenyl group.
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Contains a benzyl group instead of a phenyl group.
Uniqueness
2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain receptors and improve its pharmacological profile .
Properties
IUPAC Name |
2-phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-11-6-8-13(9-7-11)14-12(18)16(15-13)10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPCRBAQMVAODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)NC(=O)N(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
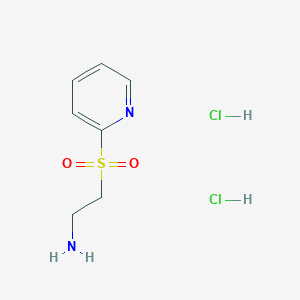
![N-[4-(dimethylamino)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2599892.png)
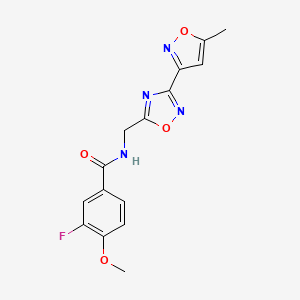
![N-[6-Fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]but-2-ynamide](/img/structure/B2599895.png)
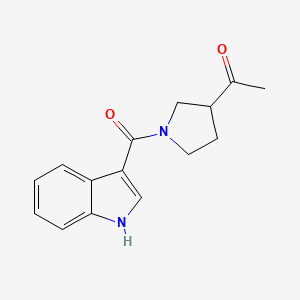
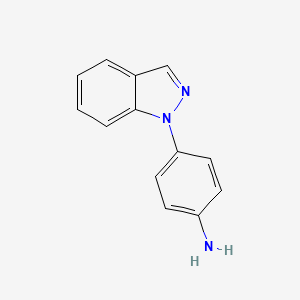
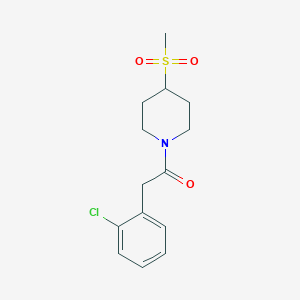
![(E)-7-(but-2-en-1-yl)-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2599903.png)
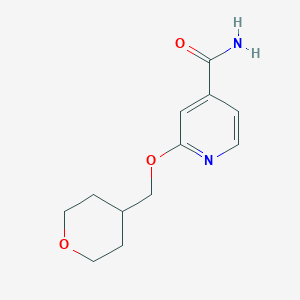
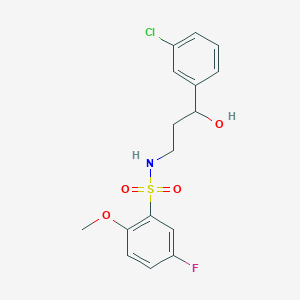
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B2599908.png)
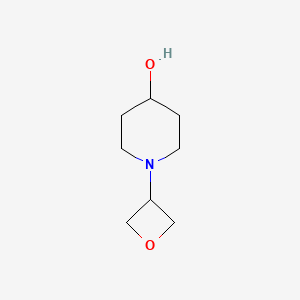
![6-(2,4-dichlorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2599912.png)
